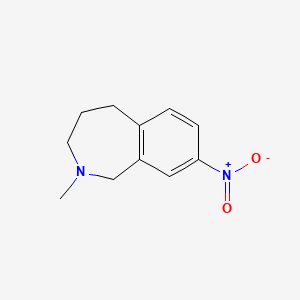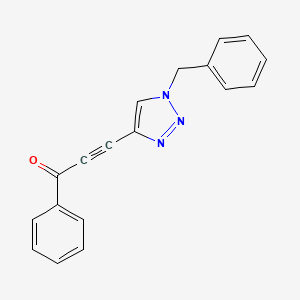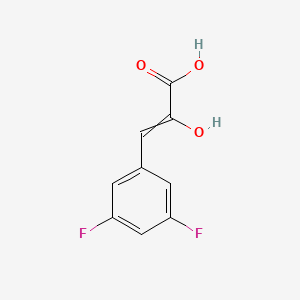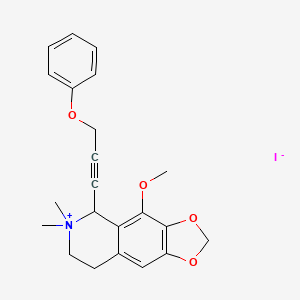![molecular formula C12H12O5 B12633040 3-Acetyl-2,4-dihydroxy-6-[(prop-2-en-1-yl)oxy]benzaldehyde CAS No. 918814-58-1](/img/structure/B12633040.png)
3-Acetyl-2,4-dihydroxy-6-[(prop-2-en-1-yl)oxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-2,4-dihydroxy-6-[(prop-2-en-1-yl)oxy]benzaldehyde is an organic compound with a complex structure that includes acetyl, dihydroxy, and prop-2-en-1-yloxy functional groups attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2,4-dihydroxy-6-[(prop-2-en-1-yl)oxy]benzaldehyde typically involves multiple steps. One common method includes the reaction of 2,4-dihydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate to introduce the prop-2-en-1-yloxy group. This is followed by acetylation using acetic anhydride to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimizations for large-scale production. This could include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
化学反応の分析
Types of Reactions
3-Acetyl-2,4-dihydroxy-6-[(prop-2-en-1-yl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-Acetyl-2,4-dihydroxy-6-[(prop-2-en-1-yl)oxy]benzoic acid.
Reduction: 3-Acetyl-2,4-dihydroxy-6-[(prop-2-en-1-yl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Acetyl-2,4-dihydroxy-6-[(prop-2-en-1-yl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Potential use in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Acetyl-2,4-dihydroxy-6-[(prop-2-en-1-yl)oxy]benzaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s hydroxyl and aldehyde groups may form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the acetyl group may participate in acetylation reactions, modifying the activity of enzymes and other proteins.
類似化合物との比較
Similar Compounds
2,4-Dihydroxybenzaldehyde: Lacks the acetyl and prop-2-en-1-yloxy groups.
3-Acetyl-2,4-dihydroxybenzaldehyde: Lacks the prop-2-en-1-yloxy group.
3-Acetyl-2,4-dihydroxy-6-methoxybenzaldehyde: Contains a methoxy group instead of the prop-2-en-1-yloxy group.
Uniqueness
3-Acetyl-2,4-dihydroxy-6-[(prop-2-en-1-yl)oxy]benzaldehyde is unique due to the presence of both the acetyl and prop-2-en-1-yloxy groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
918814-58-1 |
|---|---|
分子式 |
C12H12O5 |
分子量 |
236.22 g/mol |
IUPAC名 |
3-acetyl-2,4-dihydroxy-6-prop-2-enoxybenzaldehyde |
InChI |
InChI=1S/C12H12O5/c1-3-4-17-10-5-9(15)11(7(2)14)12(16)8(10)6-13/h3,5-6,15-16H,1,4H2,2H3 |
InChIキー |
WSUSDIQGWFYTHW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C(=C(C=C1O)OCC=C)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


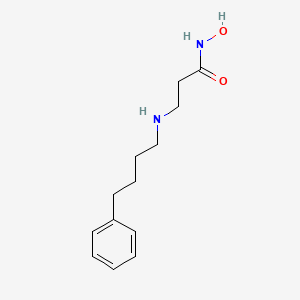
amine](/img/structure/B12632979.png)
![tert-butyl 5-(1-acetylpiperidin-4-yl)-1-[[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B12632980.png)
![3-tert-Butyl-6-(2-iodo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12632989.png)
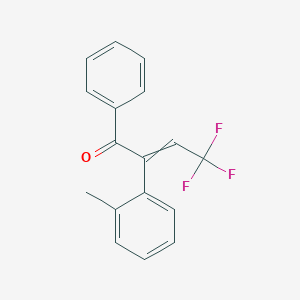
![2-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-1-ethyl-6-methyl-3,4-dihydro-pyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B12632997.png)
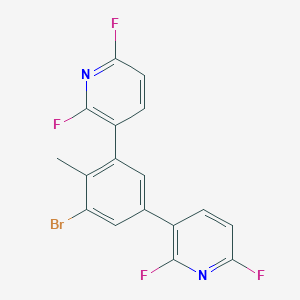
![4-[3-[[1-(4-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B12633014.png)
![5-bromo-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12633017.png)
